molecular formula C17H14ClN3O B10996950 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B10996950
M. Wt: 311.8 g/mol
InChI Key: SDXIAAQJEWKZAB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of a chloro group and a benzimidazole ring. Specific methods may vary, but a common approach includes cyclization reactions using appropriate precursors.

Reaction Conditions:

    Benzimidazole Formation: Cyclization reactions between an amine and a carboxylic acid derivative lead to the benzimidazole ring.

Industrial Production: Industrial-scale production methods may involve efficient and scalable synthetic routes, ensuring cost-effectiveness and high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Substitution: Chlorine substitution reactions can modify its properties.

    Reduction: Reduction processes may alter its reactivity.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride).

    Benzimidazole Formation: Amine and carboxylic acid derivatives under suitable conditions.

Major Products: The major products depend on the specific reaction conditions and starting materials. Isolated intermediates and derivatives play crucial roles in further applications.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its benzimidazole moiety.

    Biology: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related benzimidazole derivatives. Its unique features distinguish it from others in this class.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C17H14ClN3O/c18-12-5-3-11(4-6-12)17(22)19-13-7-8-14-15(9-13)21-16(20-14)10-1-2-10/h3-10H,1-2H2,(H,19,22)(H,20,21)

InChI Key

SDXIAAQJEWKZAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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